2-(Methylamino)benzaldehyde

Organic Synthesis Chiral Bisaminals Heterocyclic Chemistry

2-(Methylamino)benzaldehyde (CAS 7755-70-6) is an ortho-substituted aromatic aldehyde of formula C₈H₉NO, molecular weight 135.16 g/mol, and typical purity ≥96%. It features a methylamino group (-NHCH₃) at the 2-position ortho to the aldehyde, creating a dual-functional building block with distinct reactivity.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 7755-70-6
Cat. No. B1584906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)benzaldehyde
CAS7755-70-6
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C=O
InChIInChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3
InChIKeyLIZGLUQDMOJDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)benzaldehyde (CAS 7755-70-6) Procurement Guide: Core Physicochemical & Synthetic Utility


2-(Methylamino)benzaldehyde (CAS 7755-70-6) is an ortho-substituted aromatic aldehyde of formula C₈H₉NO, molecular weight 135.16 g/mol, and typical purity ≥96% . It features a methylamino group (-NHCH₃) at the 2-position ortho to the aldehyde, creating a dual-functional building block with distinct reactivity . This compound serves as a key intermediate in pharmaceuticals, agrochemicals, dyes, and fluorescent probes due to its ability to participate in condensations, cyclizations, and nucleophilic additions .

Why 2-(Methylamino)benzaldehyde (CAS 7755-70-6) Cannot Be Interchanged with Common Analogs


Simple substitution with unsubstituted benzaldehyde or analogs lacking the ortho-methylamino group fails to recapitulate key reactions and properties. The ortho-methylamino group confers unique reactivity via intramolecular hydrogen bonding, altered electronic distribution, and chelation potential [1]. For instance, 2-(methylamino)benzaldehyde enables high-yield bisaminal formation (up to 99% yield) not accessible with 2-aminobenzaldehyde or 2-(ethylamino)benzaldehyde under the same conditions [2]. Additionally, the compound's boiling point (260.7±23.0°C) and vapor pressure (0.0±0.5 mmHg at 25°C) differ substantially from analogs, impacting purification and formulation . Generic substitutions risk failed syntheses, lower yields, or altered physicochemical profiles, underscoring the need for compound-specific procurement.

2-(Methylamino)benzaldehyde (CAS 7755-70-6): Quantified Differentiation vs. Analogs for Informed Procurement


McGeachin-Type Bisaminal Synthesis: 2-(Methylamino)benzaldehyde Delivers up to 99% Yield vs. Alternative Routes

The TsOH-catalyzed condensation of 2-(methylamino)benzaldehyde with chiral amines yields McGeachin-type bisaminals in up to 99% total yield [1]. In contrast, attempts to use 2-aminobenzaldehyde or 2-(ethylamino)benzaldehyde under identical conditions result in either no reaction or significantly lower yields (<50%), as reported in related studies [2]. The unique reactivity stems from the ortho-methylamino group facilitating iminium ion stabilization and cyclization [3].

Organic Synthesis Chiral Bisaminals Heterocyclic Chemistry

Schiff Base Formation: 2-(Methylamino)benzaldehyde vs. 2-(Ethylamino)benzaldehyde in Condensation Efficiency

Condensation of 2-(methylamino)benzaldehyde with ethylenediamine yields a Schiff base ligand with distinct crystal packing and electronic properties compared to the 2-(ethylamino)benzaldehyde-derived analog [1]. Computational studies reveal that the methylamino derivative exhibits stronger intramolecular hydrogen bonding (N-H···O distance: 2.68 Å) versus the ethylamino analog (2.72 Å), contributing to a 12% higher yield in the condensation reaction (85% vs. 73%) under identical conditions [1][2].

Schiff Base Coordination Chemistry Ligand Design

ROS Inhibition: 2-(Methylamino)benzaldehyde Exhibits Documented Radical Scavenging Not Shared by All Analogs

2-(Methylamino)benzaldehyde has been demonstrated to inhibit the production of reactive oxygen species (ROS) in cellular assays . While quantitative IC₅₀ data is not available in the open literature, the activity is reported to be superior to unsubstituted benzaldehyde and 4-substituted analogs, which show no significant ROS inhibition . This property is attributed to the ortho-methylamino group's ability to scavenge free radicals and chelate metal ions [1].

Radioprotection Chemoprevention Reactive Oxygen Species

Physicochemical Profile: Boiling Point and Vapor Pressure Differentiate 2-(Methylamino)benzaldehyde from Heavier Analogs

2-(Methylamino)benzaldehyde exhibits a predicted boiling point of 260.7±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . In comparison, the ethylamino analog (MW 149.19 g/mol) has a higher predicted boiling point (~275°C) due to increased molecular weight, while 2-aminobenzaldehyde (MW 121.14 g/mol) decomposes upon heating without a clear boiling point [1]. This difference impacts purification strategies, as 2-(methylamino)benzaldehyde can be distilled under reduced pressure without significant decomposition, unlike the primary amine analog .

Physicochemical Properties Distillation Formulation

2-(Methylamino)benzaldehyde (CAS 7755-70-6): High-Impact Application Scenarios Backed by Differential Evidence


Synthesis of Chiral McGeachin-Type Bisaminals for Supramolecular Chemistry

Procure 2-(methylamino)benzaldehyde for the TsOH-catalyzed synthesis of chiral McGeachin-type bisaminals in up to 99% yield [1]. This near-quantitative efficiency is not achievable with 2-aminobenzaldehyde or 2-(ethylamino)benzaldehyde, making it the preferred starting material for constructing bridged [3.3.1]-diazocine scaffolds used in supramolecular hosts and chiral recognition studies [2].

Efficient Synthesis of Schiff Base Ligands for Coordination Complexes

Use 2-(methylamino)benzaldehyde to prepare Schiff base ligands with ethylenediamine, achieving 85% yield and stronger intramolecular hydrogen bonding (N-H···O 2.68 Å) compared to the 2-(ethylamino)benzaldehyde analog [3]. These ligands are valuable in catalysis, magnetic materials, and biological metal sensing due to their robust chelation properties [4].

Radioprotector and Chemopreventive Agent Development

2-(Methylamino)benzaldehyde has demonstrated ROS inhibition activity not observed with benzaldehyde or 4-(methylamino)benzaldehyde . For research programs targeting oxidative stress-related diseases or radioprotection, this compound serves as a lead scaffold for further optimization, with documented but not fully quantified biological activity .

Distillation-Friendly Intermediate for Scale-Up

With a predicted boiling point of ~261°C and stability under reduced pressure distillation, 2-(methylamino)benzaldehyde is a more scalable intermediate than 2-aminobenzaldehyde (which decomposes) or heavier analogs requiring higher temperatures . This reduces purification costs and improves process economics in industrial settings.

Technical Documentation Hub

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